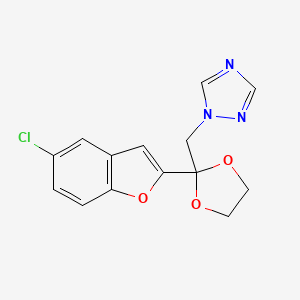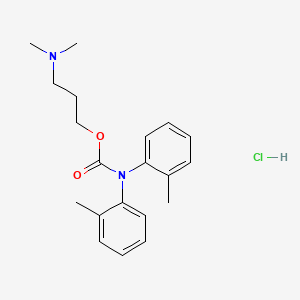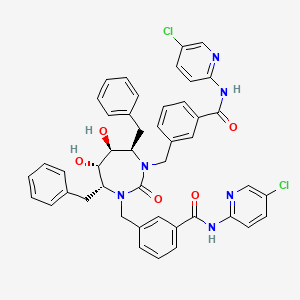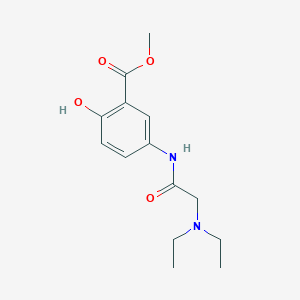
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of salicylic acid, which is known for its applications in pharmaceuticals, particularly as an anti-inflammatory agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester typically involves the acylation of 5-amino salicylic acid with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester involves its interaction with specific molecular targets, such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Another derivative of salicylic acid with similar anti-inflammatory properties.
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Uniqueness
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is unique due to its specific diethylaminoacetamido group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylic acid derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
6245-02-9 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 5-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H20N2O4/c1-4-16(5-2)9-13(18)15-10-6-7-12(17)11(8-10)14(19)20-3/h6-8,17H,4-5,9H2,1-3H3,(H,15,18) |
InChI Key |
CGNCROPFTZJYCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


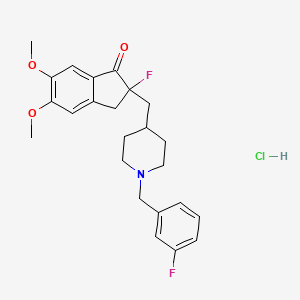
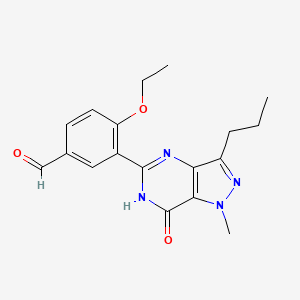
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
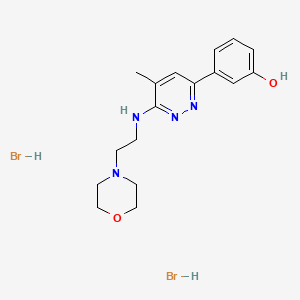

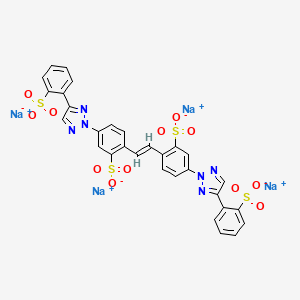
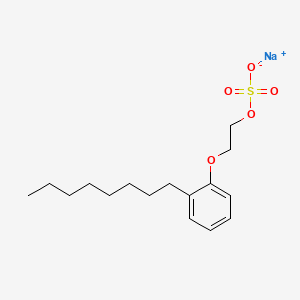
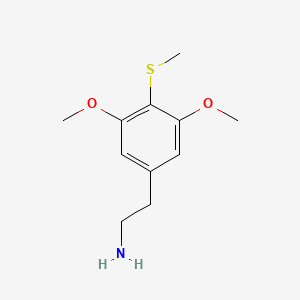
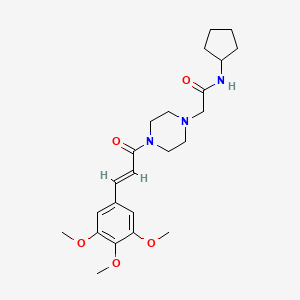
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
